
4-Benzoylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a benzoyl group attached to the fourth position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpyridazin-3(2H)-one typically involves the homolytic alkylation and acylation of pyridazine derivatives. One common method includes the reaction of pyridazine with benzoyl radicals, which results in the formation of 4-benzoylpyridazine. This intermediate can then be oxidized using reagents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 4,5-dibenzoylpyridazine.
Reduction: Reduction reactions can convert the compound into its corresponding carbinol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Nucleophiles such as amines and alcohols
Major Products Formed:
Oxidation: 4,5-Dibenzoylpyridazine
Reduction: this compound carbinol
Substitution: Various substituted pyridazines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Benzoylpyridazin-3(2H)-one is primarily based on its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Benzoylpyridazin-3(2H)-one can be compared with other pyridazine derivatives, such as:
4-Benzylpyridazine: Similar structure but with a benzyl group instead of a benzoyl group.
4,5-Dibenzoylpyridazine: Contains an additional benzoyl group at the fifth position.
4-Benzoylpyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138366-12-8 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-benzoyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8N2O2/c14-10(8-4-2-1-3-5-8)9-6-7-12-13-11(9)15/h1-7H,(H,13,15) |
InChI Key |
VMKRRKFPWMXKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


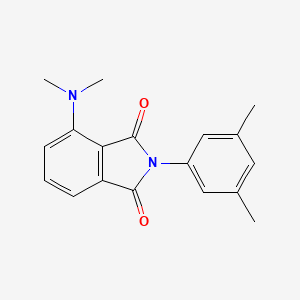
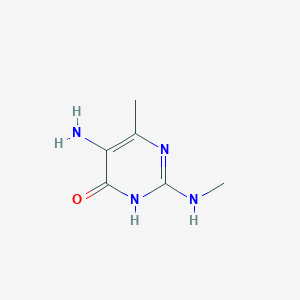
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
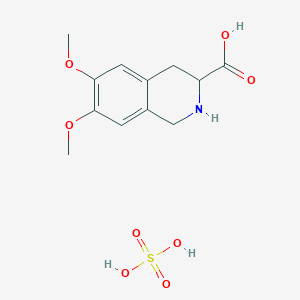



![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)

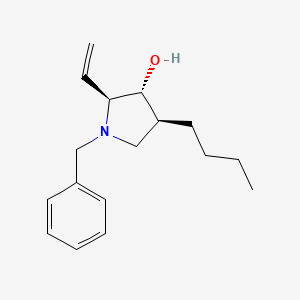

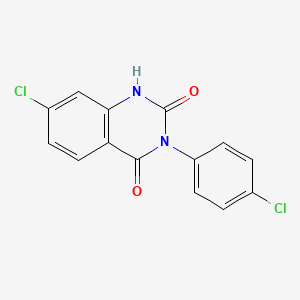
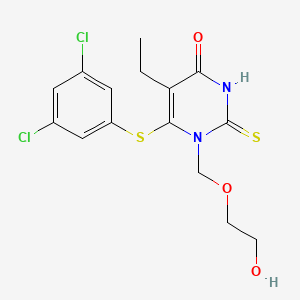
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
